Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a quinoline core, a thiophene ring, and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.
Addition of the Sulfanyl Acetate Group: The final step involves the nucleophilic substitution reaction where the sulfanyl acetate group is introduced to the quinoline-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of environmentally friendly solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiophene ring can interact with proteins and enzymes. The sulfanyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[7-tert-butyl-3-cyano-4-(phenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
- Methyl {[7-tert-butyl-3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
Uniqueness
Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its phenyl and furan analogs .
Properties
Molecular Formula |
C21H24N2O2S2 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
methyl 2-[(7-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H24N2O2S2/c1-21(2,3)13-7-8-14-16(10-13)23-20(27-12-18(24)25-4)15(11-22)19(14)17-6-5-9-26-17/h5-6,9,13H,7-8,10,12H2,1-4H3 |
InChI Key |
DEQCKRPLMSUCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC(=O)OC |
Origin of Product |
United States |
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